{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine
Description
The compound {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine features a pyrazole core substituted at the 1-position with a 2-methylpropyl (isobutyl) group and at the 5-position with a methylene-linked propylamine moiety. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatile hydrogen-bonding capacity and metabolic stability .
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-4-6-12-8-11-5-7-13-14(11)9-10(2)3/h5,7,10,12H,4,6,8-9H2,1-3H3 |
InChI Key |
ZKEGRUHSOHGTGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with 2-Methylpropyl Group:
Attachment of the Propylamine Group: The final step involves the attachment of the propylamine group to the pyrazole ring, which can be done through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrazole derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar activities and potential therapeutic uses.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties and applications.
Mechanism of Action
The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The specific pathways involved can vary depending on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Compound A : 1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 1427380-55-9)
- Structure : Pyrazole with a 2-methylpropyl group at N1 and an isopropyl group at C5; amine at C4.
- Molecular Formula : C₁₀H₁₈N₃ (MW: 180.27 g/mol).
- Key Differences: The amine group at C4 instead of a methylene-linked propylamine at C5.
Compound B : Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine (CAS: 1856027-21-8)
- Structure : Pyrazole with a trifluoroethyl group at N1 and a propylamine-linked methyl group at C5.
- Molecular Formula : C₉H₁₅ClF₃N₃ (MW: 257.69 g/mol).
Compound C : {3-[3-(3-Fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine (CAS: 1232136-36-5)
- Structure : Pyrazole with a 3-fluorophenyl group at C3 and a methylpropylamine chain.
- Molecular Formula : C₁₃H₁₆N₃F (MW: 233.28 g/mol).
Core Structure Modifications
Compound D : {[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine
- Structure : Indole core replaces pyrazole, with a 2-methylpropyl group at N1 and propylamine at C5.
- Molecular Formula : C₁₇H₂₅N₃ (estimated MW: 271.4 g/mol).
- Key Differences : The indole moiety’s planar aromatic system may confer distinct electronic and steric properties, influencing bioavailability and metabolic pathways .
Compound E : 1-Methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine (CAS: 1856071-18-5)
- Structure: Pyrazole with methyl at N1 and a branched methyl(propyl)amino group at C3.
- Molecular Formula : C₉H₁₈N₄ (MW: 182.27 g/mol).
Biological Activity
The compound {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula CHN, this compound features a pyrazole core that is known for diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, synthesizing existing research findings and case studies.
Chemical Structure and Properties
The unique structure of This compound includes a pyrazole ring and a propyl amine group. The presence of these functional groups allows for potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 218.29 g/mol |
| Structure | Pyrazole ring with propyl amine |
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in inflammatory and cancer pathways. The compound may modulate enzymatic activity or receptor signaling, leading to various biochemical effects.
Biological Activities
Research indicates that pyrazole derivatives can exhibit a range of biological activities:
- Anti-inflammatory Activity : Pyrazole compounds have been shown to inhibit pro-inflammatory cytokines, potentially making them candidates for treating autoimmune diseases.
- Anticancer Properties : Some studies suggest that pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Effects : Preliminary data suggest that this compound may exhibit antimicrobial properties, although further studies are required to confirm these effects.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:
- Tubulin Polymerization Inhibition : A study on related pyrazole compounds indicated significant inhibition of tubulin assembly with IC50 values as low as 2.12 μM against cancer cell lines. This suggests a mechanism by which these compounds could induce apoptosis in cancer cells .
- Cytokine Inhibition : Research into similar pyrazole derivatives has demonstrated their ability to inhibit IL-17 and IFN-gamma production, highlighting their potential in treating chronic inflammatory conditions .
- Antimicrobial Activity : A series of pyrazole-based compounds were evaluated for their antimicrobial properties against various pathogens, showing promising results that warrant further investigation .
Predictive Modeling
Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be utilized to assess the potential biological activity spectrum based on the compound's structure. These models help identify therapeutic applications and guide experimental validation.
Synthesis Methods
The synthesis of This compound can be achieved through several methods:
- Formation of the Pyrazole Ring : This typically involves the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
- Alkylation Reactions : The introduction of the propyl group can be accomplished via nucleophilic substitution reactions using appropriate alkyl halides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
